

tacrolimus intra-PBMC concentration quantification

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Tacrolimus

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Quantitative Data Summary

The following tables consolidate core quantitative findings from recent studies on **tacrolimus** (TAC) levels in PBMCs versus whole blood (WB).

Table 1: Key Comparative Findings of TAC Monitoring in PBMC vs. Whole Blood

Metric	Findings in PBMC	Findings in Whole Blood	Significance
Concentration Ratio	~3.6% of WB levels [1]	Reference (100%)	Confirms limited distribution into target cells.
Correlation with Graft Function	Stronger association with creatinine clearance (Ccr) & estimated glomerular filtration rate (eGFR) at multiple timepoints [1]	Weaker association with graft function [1]	Suggests superior clinical relevance.

Metric	Findings in PBMC	Findings in Whole Blood	Significance
Intra-patient Variability (IPV) & dnDSA	Significantly higher IPV in patients with <i>de novo</i> Donor-Specific Antibodies (dnDSA) [1]	No significant difference in IPV based on dnDSA status [1]	PBMC IPV may be a better predictor of immunologic risk.
Influence of Genetics	Distribution into PBMCs influenced by CYP3A5 and NR1I2 genotypes [2]	Standard for TDM, but does not reflect cellular distribution.	Explains part of the inter-individual variability in PBMC exposure.

Table 2: Analytical Methods for TAC Quantification in PBMCs

Step	Method	Key Details
Blood Collection	Pre-dose (trough) blood draw	6 mL in EDTA-K2 tubes [1].
PBMC Isolation	Ficoll density gradient centrifugation	Centrifugation at 400g for 30 minutes [2]; PBMC layer extracted and washed [1].
Cell Lysis	Ammonium chloride solution or methanol/water	Red blood cell lysis and pellet processing [1] [3].
TAC Quantification	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)	High sensitivity required for low intracellular concentrations [1] [2] [3].

Detailed Experimental Protocol

Here is a step-by-step protocol for quantifying **tacrolimus** in PBMCs, synthesized from the cited studies.

I. Reagents and Equipment

- **Blood Collection:** EDTA-K2 vacuum tubes.
- **PBMC Isolation:** Ficoll-Paque PLUS, phosphate-buffered saline (PBS).
- **Cell Lysis:** Ammonium chloride solution (e.g., 130 mM NH₄Cl, 7.5 mM (NH₄)₂CO₃) [3] or methanol-water (70:30, v/v) solution [3].
- **Specialized Equipment:** Refrigerated centrifuge, biological safety cabinet, LC-MS/MS system, automated cell counter.

II. Step-by-Step Procedure

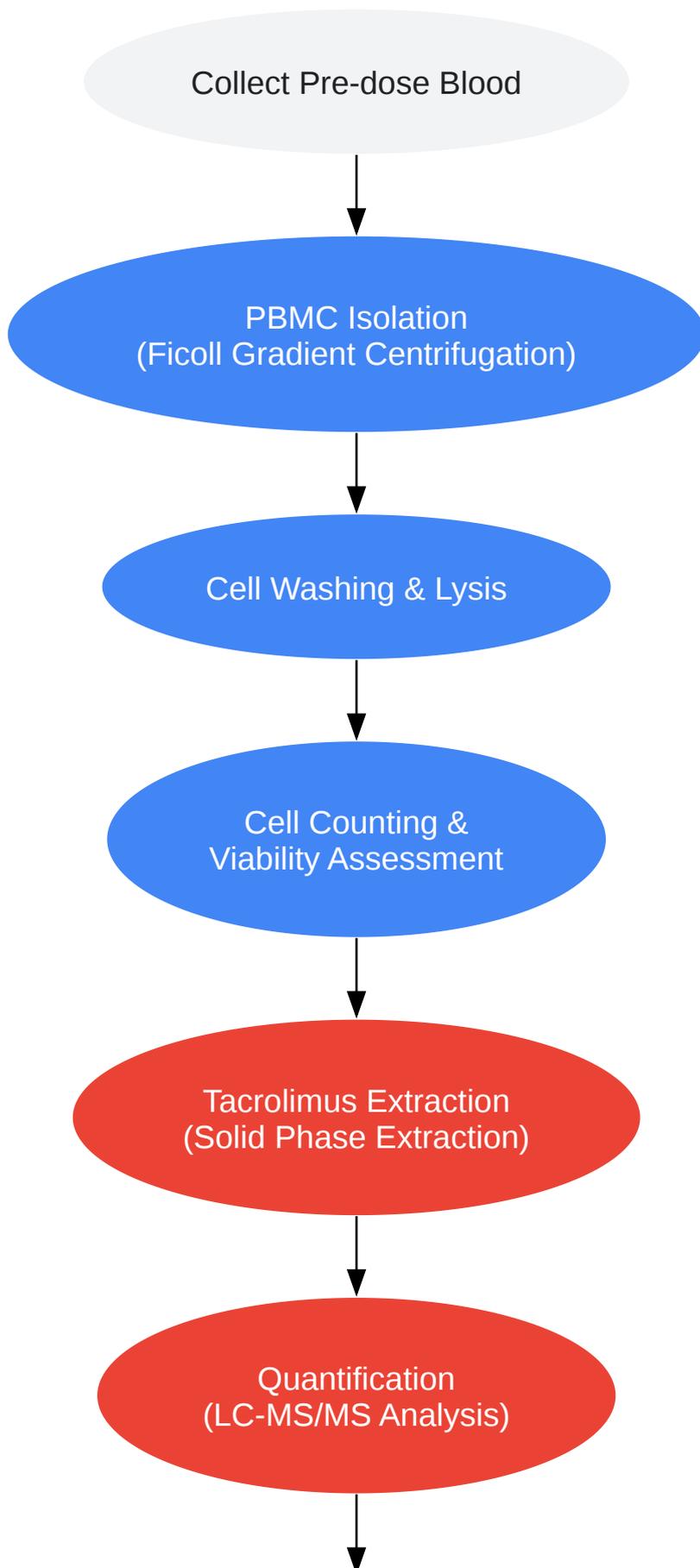
- **Blood Sample Collection:** Collect a **6 mL** peripheral blood sample into an EDTA-K2 tube from the patient immediately before the morning **tacrolimus** dose (trough concentration) [1]. Process the sample within 2 hours of collection.
- **PBMC Isolation:**
 - Dilute the blood 1:1 with PBS [2].
 - Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube. Avoid mixing the layers.
 - Centrifuge at **400g for 30 minutes at 20°C** with the brake disengaged [2].
 - After centrifugation, carefully aspirate the opaque PBMC layer at the interface using a Pasteur pipette.
 - Transfer the PBMCs to a new tube, add PBS, and centrifuge at **400g for 10 minutes** to wash [2]. Discard the supernatant.
- **Cell Lysis and Counting:**
 - Resuspend the pellet in an ammonium chloride solution for 1 minute to lyse any residual red blood cells. Then, add PBS and centrifuge again [3].
 - Resuspend the final PBMC pellet in a known volume of PBS for cell counting.
 - Take an aliquot for **cell counting and viability assessment** using an automated cell counter (e.g., Beckman Coulter Z2) or trypan blue exclusion [2]. This step is critical for normalizing the drug concentration to a per-cell basis.
 - Centrifuge the remaining suspension to form a pellet. The pellet can be stored at **-80°C** until analysis [2].
- **Tacrolimus Extraction and Quantification:**
 - Lyse the PBMC pellet using a methanol-water solution [3].
 - Use **Solid Phase Extraction (SPE)** to purify and concentrate the **tacrolimus** from the cell lysate [3].
 - Analyze the extracted sample using **LC-MS/MS**. This is the gold-standard method due to its high sensitivity and specificity, which are necessary for detecting the very low concentrations of **tacrolimus** in PBMCs [1] [2].

III. Data and Statistical Analysis

- Normalize the measured **tacrolimus** concentration to the total number of cells (e.g., pg/million cells) or the total protein content.
- Calculate Intra-patient Variability (IPV) as the coefficient of variation (CV%) of serial trough measurements [1].
- Use correlation analyses (e.g., Pearson's or Spearman's) to investigate relationships between PBMC drug levels and clinical outcomes like eGFR [1].

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for quantifying **tacrolimus** in PBMCs.



Data Normalization & Statistical Analysis

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Workflow for Quantifying **Tacrolimus** in PBMCs

Key Application Notes

- **Clinical Utility:** PBMC TAC levels show a **stronger correlation with allograft function** (eGFR and Ccr) than whole-blood levels [1]. High IPV in PBMC TAC exposure is a potential biomarker for dnDSA development, indicating higher immunologic risk [1].
- **Technical Considerations:** PBMC TAC concentration **cannot be accurately predicted** from whole-blood concentrations using existing models due to significant residual variability [2]. The **LC-MS/MS** method is essential for accurate quantification [1] [3]. The **cell counting and viability** step is non-negotiable for reliable, normalized results [2].

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